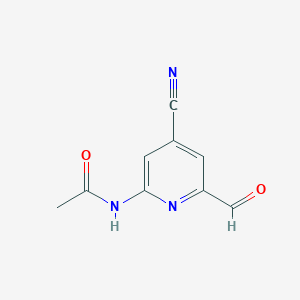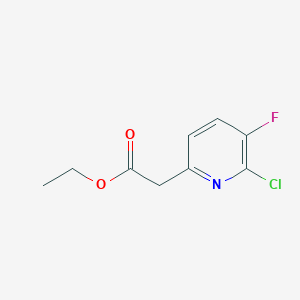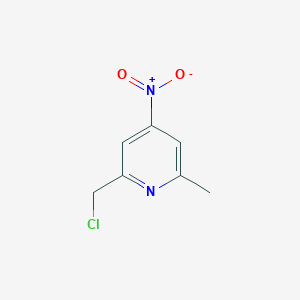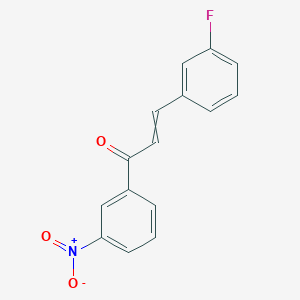
N-(4-Cyano-6-formylpyridin-2-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyano-6-formylpyridin-2-YL)acetamide is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.173 g/mol . This compound is part of the cyanoacetamide derivatives, which are known for their significant role in the synthesis of various heterocyclic compounds. These derivatives are utilized extensively in organic synthesis due to their reactive cyano and carbonyl groups .
Métodos De Preparación
The synthesis of N-(4-Cyano-6-formylpyridin-2-YL)acetamide can be achieved through several methods. One of the most versatile and economical methods involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Análisis De Reacciones Químicas
N-(4-Cyano-6-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions due to the presence of reactive cyano and carbonyl groups.
Cyclo Condensation: For example, cyclo condensation with phenacyl bromide in boiling ethanol using triethylamine as a catalyst.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, phenacyl bromide, and triethylamine . Major products formed from these reactions are various heterocyclic compounds, such as pyrroles and thiophenes .
Aplicaciones Científicas De Investigación
N-(4-Cyano-6-formylpyridin-2-YL)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-Cyano-6-formylpyridin-2-YL)acetamide involves its reactive cyano and carbonyl groups, which enable it to participate in various chemical reactions. These groups facilitate the formation of heterocyclic compounds through condensation and substitution reactions . The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems .
Comparación Con Compuestos Similares
N-(4-Cyano-6-formylpyridin-2-YL)acetamide is unique due to its specific structure and reactivity. Similar compounds include other cyanoacetamide derivatives, such as:
- 2-Cyano-N-(4-nitrophenyl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-((5-cyano-4-phenyl-6-(pyrimidin-2-ylthio)pyrimidin-2-yl)thio)acetamide
These compounds share similar reactive groups but differ in their specific substituents and resulting chemical properties.
Propiedades
Fórmula molecular |
C9H7N3O2 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
N-(4-cyano-6-formylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H7N3O2/c1-6(14)11-9-3-7(4-10)2-8(5-13)12-9/h2-3,5H,1H3,(H,11,12,14) |
Clave InChI |
IYTZKGWVRSNRKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=N1)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)


